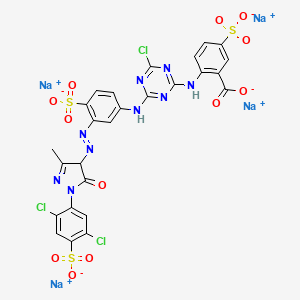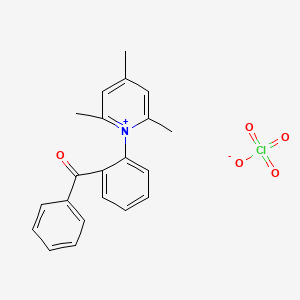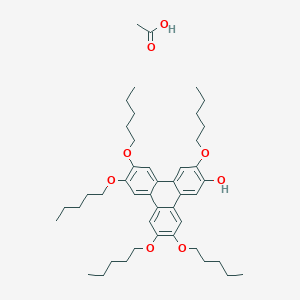
2-Methoxy-3-nitroacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-nitroacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, characterized by its methoxy and nitro functional groups, may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-nitroacridin-9(10H)-one typically involves the nitration of 2-methoxyacridin-9(10H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Methoxy-3-aminoacridin-9(10H)-one.
Substitution: Various substituted acridine derivatives.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-nitroacridin-9(10H)-one may have several scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer or antimicrobial agent due to its acridine core structure.
Organic Synthesis: Intermediate in the synthesis of more complex acridine derivatives.
Materials Science: Possible applications in the development of organic semiconductors or fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-nitroacridin-9(10H)-one would depend on its specific biological or chemical activity. For example, if it exhibits anticancer properties, it may intercalate into DNA, disrupting the replication process and inducing cell death. The nitro group could also undergo bioreduction, generating reactive intermediates that cause cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyacridin-9(10H)-one: Lacks the nitro group, potentially less reactive.
3-Nitroacridin-9(10H)-one: Lacks the methoxy group, different electronic properties.
2-Methoxy-3-aminoacridin-9(10H)-one: Reduced form of the nitro compound, different biological activity.
Uniqueness
2-Methoxy-3-nitroacridin-9(10H)-one is unique due to the presence of both methoxy and nitro functional groups, which can influence its reactivity, electronic properties, and potential biological activities. The combination of these groups may enhance its utility in various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
89974-78-7 |
|---|---|
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-methoxy-3-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C14H10N2O4/c1-20-13-6-9-11(7-12(13)16(18)19)15-10-5-3-2-4-8(10)14(9)17/h2-7H,1H3,(H,15,17) |
InChI-Schlüssel |
BDUJPRXRBGIWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)



![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)

